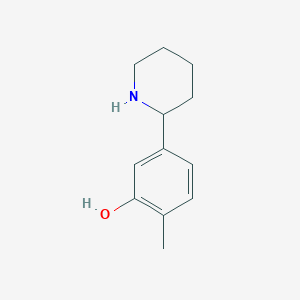

2-Methyl-5-(piperidin-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-methyl-5-piperidin-2-ylphenol |

InChI |

InChI=1S/C12H17NO/c1-9-5-6-10(8-12(9)14)11-4-2-3-7-13-11/h5-6,8,11,13-14H,2-4,7H2,1H3 |

InChI Key |

ANPKKKKGUCVAJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCCN2)O |

Origin of Product |

United States |

The Significance of Piperidine Containing Scaffolds in Contemporary Chemical Biology

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery. drugbank.com Its prevalence in pharmaceuticals is a testament to its ability to impart favorable properties to a molecule. The introduction of a piperidine scaffold can modulate a compound's physicochemical characteristics, such as its solubility and lipophilicity, which are critical for drug absorption and distribution. researchgate.net Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial orientation of functional groups, enabling enhanced interaction with biological targets and improved selectivity. nih.gov Chiral piperidine scaffolds, in particular, are of great interest as they can lead to stereospecific interactions with enzymes and receptors, often resulting in increased potency and a reduction in off-target effects. researchgate.net

An Overview of Phenolic Derivatives in Pharmaceutical and Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are another class of structures with a rich history in pharmaceutical and chemical research. ontosight.ainih.gov They are abundant in nature and are the basis for a wide array of bioactive molecules. The hydroxyl group of a phenol (B47542) can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological macromolecules. nih.gov Phenolic derivatives have demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The substitution pattern on the phenolic ring can significantly influence these activities, allowing for fine-tuning of a compound's biological profile. nih.gov

Research Context and Rationale for Investigating 2 Methyl 5 Piperidin 2 Yl Phenol

Established Synthetic Routes for Piperidine Ring Formation

The piperidine ring is a prevalent scaffold in a vast number of pharmaceuticals and natural products. acs.org Its synthesis has been a focal point of organic chemistry, leading to the development of numerous methodologies. These can be broadly categorized into several key approaches.

Intramolecular Cyclization Approaches for Piperidine Derivatives

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where a pre-existing linear substrate containing a nitrogen atom and a reactive site undergoes ring closure. mdpi.com The primary advantage of this method lies in the potential for high stereo- and regioselectivity. mdpi.com Various functional groups can act as the reactive partner for the nitrogen atom, leading to the formation of a new carbon-nitrogen or carbon-carbon bond to complete the heterocyclic ring. mdpi.com

One notable example is the intramolecular aza-Michael reaction, where an N-tethered alkene undergoes cyclization. mdpi.com This approach has been successfully employed for the enantioselective synthesis of protected 2,5- and 2,5,5-substituted piperidines using organocatalysts. mdpi.com

Alkene Cyclization Strategies for N-Heterocycle Synthesis

The cyclization of alkenes provides a versatile entry into N-heterocyclic systems, including piperidines. Gold(I) complexes, in conjunction with an iodine(III) oxidizing agent, can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com This method allows for the difunctionalization of a double bond, simultaneously creating the N-heterocycle and introducing an oxygen-containing substituent. mdpi.com

Another approach involves the use of sulfur- and selenium-based electrophiles to mediate catalytic alkene cyclization, which can produce densely substituted tetrahydroquinolines. nih.gov While these reactions are technically for tetrahydroquinolines, the underlying principles of electrophile-induced cyclization are relevant to piperidine synthesis.

Reductive Amination Protocols in Piperidine Derivatization

Reductive amination is a widely used and robust method for forming C-N bonds, making it a cornerstone of piperidine synthesis. mdpi.comresearchgate.net This two-step process typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine, which is then reduced to the corresponding amine. mdpi.comresearchgate.net This strategy has been effectively applied in [5+1] annulation reactions to construct the piperidine ring. mdpi.com

For instance, a combination of reductive amination and an intramolecular aza-Michael reaction has been developed to produce piperidines with predictable diastereoselectivity. mdpi.com The choice of the carbonyl substrate dictates the stereochemical outcome, with ketones generally yielding trans-isomers and aldehydes leading to cis-isomers. mdpi.com Iron-catalyzed reductive amination has also been shown to be effective for the preparation of piperidines. mdpi.com

Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of piperidines, offering efficient and selective methods for ring construction. mdpi.comtandfonline.com Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is a notable example, providing access to chiral piperidine derivatives. mdpi.com The use of chiral ligands is crucial for achieving high enantioselectivity. mdpi.com

Rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents another powerful strategy for accessing enantioenriched 3-substituted piperidines. acs.org This method involves a reductive Heck-type process and demonstrates broad functional group tolerance. acs.org Furthermore, Ullmann and Buchwald-Hartwig coupling reactions are prominent methods for the N-arylation of piperidines, linking the piperidine moiety to an aryl group through C-N bond formation. tandfonline.com

| Catalyst/Reagent | Reaction Type | Key Features |

| Gold(I) complex / Iodine(III) oxidant | Oxidative amination of alkenes | Forms substituted piperidines with simultaneous introduction of an O-substituent. mdpi.com |

| Iron complex | Reductive amination | Efficient for preparing pyrrolidines, piperidines, and azepanes. mdpi.com |

| Palladium catalyst / Chiral P-O ligand | Enantioselective 6-exo aza-Heck cyclization | Provides high selectivity and allows for one-pot cross-coupling. mdpi.com |

| Rhodium(I) catalyst | Asymmetric carbometalation | Highly regio- and enantioselective for producing 3-substituted tetrahydropyridines. acs.org |

| Copper(II) catalyst / Chiral ligand | Enantioselective cyanidation/cyclization | Used in the synthesis of piperidines via N-radical approach. mdpi.com |

| Ruthenium(II) complex | Double reductive amination | Accesses tertiary amines and piperidine derivatives using hydrosilane. mdpi.com |

Radical Cyclization Methodologies

Radical cyclizations offer a unique and powerful approach to piperidine synthesis, often proceeding under mild conditions. mdpi.com These reactions involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an unsaturated moiety. acs.org

One strategy involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters, which yields 2,4,5-trisubstituted piperidines. acs.org The diastereoselectivity of this reaction can be high, depending on the nature of the radical-stabilizing group. acs.org Another method utilizes the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes to form piperidines. mdpi.com Additionally, cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the production of various piperidines. mdpi.com

Strategies for Phenol Moiety Introduction and Functionalization

Phenols are fundamental building blocks in organic synthesis due to their prevalence in natural products, pharmaceuticals, and materials. rsc.orgnih.gov The introduction and subsequent functionalization of the phenol moiety are critical steps in the synthesis of complex molecules like this compound.

The direct functionalization of the Csp2–H bonds of unprotected phenols is a highly attractive and atom-economical strategy for increasing molecular complexity. rsc.org However, controlling the chemo- and regioselectivity of these reactions presents a significant challenge. rsc.org The nucleophilicity of the hydroxyl group can compete with the desired C-H functionalization, and the inherent reactivity of the ortho and para positions can lead to mixtures of products. rsc.org

Recent advances have focused on developing transition-metal-catalyzed methods for the ortho-selective C–H functionalization of free phenols. rsc.org These methods provide a powerful tool for the direct installation of various functional groups at the position ortho to the hydroxyl group. For meta-selective functionalization, which is inherently more challenging, strategies employing directing groups, such as a nitrile group, have been developed to guide the reaction to the desired position. acs.org

Alternative strategies to direct electrophilic substitution include the alkylation of the hydroxyl group followed by a Claisen rearrangement. rsc.org Oxidative coupling reactions proceeding through a single-electron-transfer (SET) mechanism also provide a viable route to alkylated phenols. rsc.org

The synthesis of the phenol moiety itself can be achieved through various methods, including the transition metal-promoted hydroxylation of aryl halides (e.g., Pd- or Cu-catalyzed Ullmann-type reactions), the Sandmeyer hydroxylation of diazonium salts, and the oxidation of aryl boronic acids. rsc.org More direct approaches, such as the Csp2–H oxidation of arenes and the oxidative aromatization of cyclohexanones, are also employed. rsc.org

| Reaction Type | Reagents/Catalysts | Key Features |

| Ortho-C–H Functionalization | Transition-metal catalysts | Direct and selective introduction of functional groups at the ortho position. rsc.org |

| Meta-C–H Functionalization | Nitrile-based directing group | Overcomes regioselectivity challenges to achieve meta-functionalization. acs.org |

| Alkylation/Claisen Rearrangement | - | An alternative to direct electrophilic substitution for introducing alkyl groups. rsc.org |

| Oxidative Coupling | SET mechanism | Forms alkylated phenols. rsc.org |

| Ullmann-type Hydroxylation | Pd or Cu catalysts | Synthesizes phenols from aryl halides. rsc.org |

| Sandmeyer Hydroxylation | - | Converts arene diazonium salts to phenols. rsc.org |

Knoevenagel Condensation in the Synthesis of Related Phenols

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine. Current time information in Bangalore, IN.purechemistry.org This reaction is a modification of the aldol (B89426) condensation and typically yields an α,β-unsaturated product after a dehydration step. Current time information in Bangalore, IN.

The general mechanism proceeds in three main stages:

Deprotonation: A base abstracts a proton from the active methylene compound (e.g., malonic ester, cyanoacetic acid) to form a nucleophilic enolate ion. purechemistry.org

Nucleophilic Addition: The enolate ion attacks the carbonyl carbon of an aldehyde or ketone. purechemistry.org

Elimination: The resulting aldol-type intermediate undergoes dehydration to form a stable α,β-unsaturated system. purechemistry.orgyoutube.com

While not a direct route to this compound, the Knoevenagel condensation can be employed to synthesize precursors. For instance, a substituted benzaldehyde (B42025) could react with a compound like diethyl malonate. The resulting product could then undergo further reactions, such as cyclization and reduction, to form the piperidine ring. The Doebner modification of this reaction uses pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. Current time information in Bangalore, IN.

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Typical Product |

| Aldehyde/Ketone | Diethyl malonate, Malonic acid | Piperidine, Pyridine | α,β-unsaturated ester/acid |

| Aldehyde/Ketone | Cyanoacetic acid | Piperidine, Pyridine | α,β-unsaturated nitrile |

| Aldehyde/Ketone | Thiobarbituric acid | Piperidine | Conjugated enone |

This table summarizes typical reactants and products in Knoevenagel condensation reactions relevant to the synthesis of complex organic molecules.

In some cases, the Knoevenagel condensation product can undergo spontaneous intramolecular cyclization, especially when a nucleophilic group is positioned appropriately on the aldehyde reactant, leading to the formation of heterocyclic systems. acs.org

Phenolic Alkylation Reactions

Phenolic alkylation, in the context of synthesizing piperidine-substituted phenols, refers to the formation of a carbon-carbon bond between the phenolic ring and the piperidine moiety. This can be achieved through various methods, including the reaction of a phenol with an alkylating agent containing a piperidine ring or a precursor.

One approach involves the alkylation of phenols with olefins or alcohols in the presence of an acid catalyst, which is a form of electrophilic aromatic substitution. pnnl.gov The electrophile, a carbenium ion, is generated from the alkylating agent and then attacks the electron-rich phenol ring. pnnl.gov For the synthesis of this compound, a suitably protected piperidine derivative with a leaving group or a double bond could serve as the alkylating agent.

Alternatively, modern cross-coupling reactions provide a powerful tool for this transformation. A plausible, though not explicitly documented, route could involve a Buchwald-Hartwig amination. This would involve coupling a brominated 2-methylphenol at the 5-position with piperidine, catalyzed by a palladium complex. vulcanchem.com Another strategy is the regioselective alkylation of piperidine itself. This can be challenging, but methods exist to generate an enamide anion from piperidine, which can then be alkylated with a suitable electrophile. odu.edu

| Method | Phenol Component | Piperidine Component | Key Reagents/Catalysts |

| Friedel-Crafts Alkylation | 2-Methylphenol | Piperidine derivative with alkene/alcohol functionality | Acid catalyst (e.g., H-BEA Zeolite) |

| Buchwald-Hartwig Amination | 5-Bromo-2-methylphenol (B1354613) | Piperidine | Palladium(II) acetate (B1210297), Xantphos |

| Enamide Alkylation | Phenolic halide | N-chloropiperidine (to form Δ¹-piperideine) | Strong base (e.g., LDA), Alkyl halide |

This table outlines potential phenolic alkylation strategies for the synthesis of piperidine-substituted phenols.

Reductive Transformations of Schiff Bases to Aminophenols

The reduction of Schiff bases is a classic and effective method for synthesizing amines. This strategy is highly relevant for producing aminophenol precursors, which can then be further modified to yield the target compound. A Schiff base (or imine) is formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov

For the synthesis of a relevant aminophenol, one could start with an aminophenol, such as 5-amino-2-methylphenol (B1213058). This aminophenol can be condensed with an aldehyde or ketone to form a Schiff base. researchgate.netresearchgate.net The resulting C=N double bond of the Schiff base is then reduced to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂/Pd, Pt, or Ni). This two-step process is known as reductive amination.

An efficient, one-pot synthesis of novel Schiff bases has been described using the condensation of aminophenols with 2-substituted 1,3-bis(dimethylamino)-trimethinium salts in the presence of triethylamine. rsc.org The subsequent reduction of such intermediates would provide access to a wide variety of substituted aminophenols.

| Starting Amine | Carbonyl Compound | Reaction Type | Reducing Agent | Product |

| 2-Aminophenol | Salicylaldehyde | Condensation | - | Schiff Base |

| 5-Amino-2-methylphenol | Glutaraldehyde | Condensation/Cyclization | NaBH₄ / H₂-Pd/C | Piperidine-substituted aminophenol |

| Primary Aminophenol | Various Aldehydes/Ketones | Reductive Amination | NaBH₄ / H₂-Pd/C | Secondary Aminophenol |

This table illustrates the synthesis of aminophenols via Schiff base formation and reduction.

Novel Synthetic Approaches to this compound

A more contemporary and potentially higher-yielding strategy could adapt the synthesis of related compounds, such as 2-methyl-5-(piperidin-4-yl)pyrimidine. This involves a multi-step sequence starting with a brominated phenol, followed by a coupling reaction with a protected piperidone derivative, and subsequent modification and deprotection steps.

A particularly powerful modern approach would be the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. A potential synthetic pathway could be:

Bromination: Selective bromination of 2-methylphenol at the 5-position using a reagent like N-bromosuccinimide (NBS).

Coupling: Palladium-catalyzed coupling of the resulting 5-bromo-2-methylphenol with a suitable piperidine precursor.

Deprotection: Removal of any protecting groups used on the piperidine nitrogen or the phenolic hydroxyl group.

This modular approach allows for the synthesis of a wide array of analogues by simply varying the coupling partners.

Stereoselective Synthesis Considerations for Chiral Analogues

The this compound molecule contains a stereocenter at the C2 position of the piperidine ring, meaning it can exist as a pair of enantiomers. The stereoselective synthesis of such chiral piperidines is a significant area of organic synthesis due to their prevalence in pharmaceuticals and natural products. nih.govrsc.org

Several strategies can be employed to control the stereochemistry at the C2 position:

Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains the piperidine ring, such as a derivative of a natural amino acid like lysine.

Asymmetric Catalysis: Using a chiral catalyst to induce enantioselectivity in a key bond-forming step. This could involve the asymmetric hydrogenation of a pyridine or dihydropyridine (B1217469) precursor, or an asymmetric cyclization reaction. nih.gov Chemo-enzymatic methods, combining chemical synthesis with highly selective biocatalysts like amine oxidases and ene-imine reductases, have emerged as a powerful tool for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen of a piperidine precursor to direct the stereochemical outcome of a subsequent reaction, such as alkylation at the C2 position. The auxiliary is then removed in a later step.

Diastereoselective Reactions: A highly regio- and stereoselective approach to 2-substituted dihydropyridines has been developed, which relies on the directing ability of an N-pyridinium imidate group to guide the nucleophilic attack of an organometallic reagent specifically to the C2 position. acs.org Subsequent reduction of the dihydropyridine would yield the desired stereodefined piperidine. Modular approaches, such as a {[2+3]+1} annulation using chiral sulfinyl imines, can also provide access to enantiomerically enriched piperidines. nih.gov

| Strategy | Description | Example Application |

| Asymmetric Dearomatization | Chemo-enzymatic cascade using amine oxidase/ene imine reductase. nih.gov | Conversion of activated pyridines to stereo-defined piperidines. |

| Directed Nucleophilic Addition | Use of an N-pyridinium imidate to direct attack to the C2 position. acs.org | Reaction with an organometallic reagent to form a 2-substituted dihydropyridine. |

| Modular Annulation | {[2+3]+1} annulation starting from a chiral sulfinyl imine. nih.gov | Synthesis of enantiomerically enriched substituted piperidin-4-ols. |

| Radical Cyclization | 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. acs.org | Formation of 2,4,5-trisubstituted piperidines with diastereoselectivity. |

This table summarizes modern stereoselective strategies applicable to the synthesis of chiral 2-substituted piperidines.

Vibrational Spectroscopy Techniques for Structural Elucidation

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds. The FT-IR spectrum of this compound would be expected to exhibit a series of absorption bands corresponding to the various vibrational modes of its constituent functional groups. Key expected absorptions include a broad band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the phenolic group, which may be involved in hydrogen bonding. The N-H stretching of the piperidine ring would also appear in this region, typically around 3350-3300 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated to be observed in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretching from the methyl and piperidine ring methylene groups would appear between 3000-2850 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the N-H and O-H groups would also be present in the fingerprint region, providing further structural confirmation.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy offers a convenient alternative to traditional transmission FT-IR for analyzing solid and liquid samples with minimal preparation. The ATR-IR spectrum of this compound would display similar characteristic peaks to the FT-IR spectrum. However, the relative intensities of the peaks may differ slightly due to the nature of the measurement. This technique is particularly useful for obtaining high-quality spectra of the neat compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed atomic connectivity and three-dimensional structure of molecules in solution.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the chemical environment of each proton in a molecule. For this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, the piperidine ring protons, the N-H proton, and the methyl group protons.

The aromatic protons on the phenol ring would appear as a set of multiplets in the downfield region, typically between δ 6.5 and 7.5 ppm. The chemical shift of the phenolic OH proton can vary widely depending on the solvent and concentration, but it is generally expected to be a broad singlet. The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region (δ 1.5-3.5 ppm) due to spin-spin coupling with adjacent protons. The proton on the carbon bearing the aromatic ring (C2 of the piperidine) would likely appear as a multiplet. The protons of the methyl group attached to the phenol ring would give a singlet around δ 2.0-2.5 ppm. The N-H proton of the piperidine ring would also appear as a broad singlet, its chemical shift being dependent on the solvent and temperature.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.5 | m |

| Phenolic OH | Variable | br s |

| Piperidine CH (at C2) | 3.0 - 3.5 | m |

| Piperidine CH₂ | 1.5 - 3.0 | m |

| Methyl H | 2.0 - 2.5 | s |

| Piperidine NH | Variable | br s |

m = multiplet, br s = broad singlet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the different carbon environments within a molecule. In the ¹³C-NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The carbon atom attached to the hydroxyl group (C-5) would appear at a downfield chemical shift, typically in the range of δ 150-160 ppm. The other aromatic carbons would resonate between δ 110 and 140 ppm. The carbon of the methyl group would be found in the upfield region, around δ 15-25 ppm. The carbons of the piperidine ring would have chemical shifts in the range of δ 20-60 ppm, with the carbon atom attached to the nitrogen (C2 and C6) appearing more downfield.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic CH | 110 - 130 |

| Piperidine C-N (C2) | 50 - 60 |

| Piperidine CH₂ | 20 - 50 |

| Methyl C | 15 - 25 |

Advanced NMR Techniques for Conformational and Tautomeric Studies

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed to definitively assign all proton and carbon signals and to study the conformational dynamics and potential tautomerism of this compound.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

These advanced techniques could also provide insights into the preferred conformation of the piperidine ring and the orientation of the phenol group relative to the piperidine ring. Furthermore, they could be used to investigate the possibility of tautomerism involving the phenolic proton and the piperidine nitrogen, although the phenolic form is expected to be overwhelmingly dominant.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the phenolic portion of the molecule, specifically the substituted cresol (B1669610) ring.

The absorption spectra of cresol isomers, such as o-cresol (B1677501), which is structurally related to the phenol moiety in the target compound, typically exhibit distinct absorption bands in the UV region. pjps.pkresearchgate.net The spectra of cresol isomers are known to overlap significantly. pjps.pk For instance, o-, m-, and p-cresol (B1678582) show maximum absorption peaks (λmax) at 289 nm, 292 nm, and 294 nm, respectively, when measured in a sodium hydroxide-methanol solution. pjps.pk The piperidine moiety itself does not have significant absorption in the typical UV-Vis range of 200-800 nm. However, its presence as a substituent on the phenolic ring can cause slight shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted phenols or cresols.

The solvent environment can also play a crucial role in the UV-Vis absorption spectrum. Studies on o-cresol have shown that aromatic solvents like benzene (B151609) and toluene (B28343) can lead to a sharp, single absorption peak, whereas non-aromatic solvents result in broader double-peaks. researchgate.net This is attributed to the formation of intermolecular π-complexation between the cresol and the aromatic solvent. researchgate.net The pH of the solution also significantly impacts the spectrum of phenolic compounds due to the protonation state of the hydroxyl group. researchgate.net

A hypothetical UV-Vis spectrum for this compound in a polar, non-aromatic solvent would be expected to show absorption maxima characteristic of a substituted phenol.

Table 1: Expected UV-Vis Absorption Data for this compound

| Feature | Expected Range/Value | Influencing Factors |

| λmax (nm) | 280 - 300 | Phenolic chromophore, substitution pattern, solvent polarity, pH |

| Molar Absorptivity (ε) | Variable | Concentration, solvent, pH |

| Spectral Shape | Broad peaks | Electronic transitions within the aromatic ring |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. Various MS methods can be applied to the characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which allows for the unambiguous determination of a compound's molecular formula. libretexts.orgmdpi.com This is possible because the exact masses of atoms are not integers (except for carbon-12). libretexts.org For this compound, with a nominal mass of 205, HRMS can distinguish its molecular formula, C12H17NO, from other possible formulas with the same nominal mass. HRMS is a standard technique in modern analytical chemistry for the confirmation of newly synthesized compounds and the identification of unknown substances. mdpi.comacs.orgacs.org

Table 2: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₈NO⁺ | 206.1383 |

| [M+Na]⁺ | C₁₂H₁₇NNaO⁺ | 228.1202 |

Tandem Mass Spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. researchgate.net In an MS/MS experiment, the protonated molecule ([M+H]⁺) of this compound would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of the atoms.

For piperidine alkaloids, a common fragmentation pathway involves the loss of the side chain. nih.govscielo.br In the case of this compound, characteristic fragmentation would likely involve the cleavage of the bond between the phenol and piperidine rings, as well as fragmentation within the piperidine ring itself. The fragmentation of 2,6-disubstituted N-methylpiperidine alkaloids, for instance, often involves cleavage alpha to the nitrogen atom. researchgate.net The study of similar piperidine alkaloids has shown that the loss of water or acetic acid can be a major fragmentation pathway. nih.gov

Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 206.1383)

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 121.0648 | [C₇H₉O]⁺ (Loss of piperidine) |

| 84.0808 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. matec-conferences.org For the analysis of phenolic compounds like this compound, derivatization is often necessary to increase volatility and thermal stability. nih.gov Silylation is a common derivatization technique for phenols, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov

GC-MS is highly effective for determining the purity of a sample and analyzing complex mixtures. nih.govinforang.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides identification of each separated component. thermofisher.com This technique has been successfully used for the analysis of various phenolic compounds and piperidine derivatives in different matrices. jmb.or.krnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. nih.govmdpi.com For this compound, reversed-phase HPLC would be a suitable separation method, likely using a C18 or similar column. nih.govnih.gov

The separated components from the LC are then introduced into the mass spectrometer for detection and identification. LC-MS methods have been developed for the analysis of various piperidine alkaloids and phenolic compounds in complex mixtures. researchgate.netnih.gov The technique offers high sensitivity and selectivity, making it ideal for the quantification of target compounds in various samples. nih.gov

Ambient ionization mass spectrometry techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation. nih.gov Techniques such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) have emerged as powerful tools for rapid chemical screening. nih.govyoutube.comyoutube.com

DART-MS, for example, utilizes a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. youtube.com This method could potentially be used for the rapid screening of this compound on surfaces or in simple mixtures. Ambient ionization techniques, when coupled with high-resolution mass spectrometry, can provide fast and accurate identification of compounds in various matrices. ojp.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is well-suited for the analysis of a wide range of molecules, including synthetic compounds like this compound. In a typical MALDI-TOF-MS experiment, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, primarily as singly charged ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z).

For this compound, this technique would be expected to yield the m/z value of the protonated molecule [M+H]⁺. The high resolution and mass accuracy of MALDI-TOF-MS would allow for the confirmation of the elemental composition of the compound. Fragmentation of the parent ion, if induced, could provide structural information about the methyl, phenol, and piperidinyl moieties. Studies on related piperidine alkaloids have demonstrated the utility of mass spectrometry in proposing fragmentation mechanisms, which can be valuable for structural elucidation. nih.govscielo.br

| Parameter | Expected Information for this compound |

| Matrix | No experimental data found in the searched literature. Typically, matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid are used for small molecules. |

| Laser Wavelength | No experimental data found in the searched literature. Commonly, a nitrogen laser (337 nm) or a Nd:YAG laser (355 nm) is used. |

| Observed m/z | No experimental data found in the searched literature. The expected m/z for the protonated molecule [C₁₂H₁₇NO + H]⁺ would be approximately 192.1388. |

| Ionization Mode | No experimental data found in the searched literature. Positive ion mode would be expected to be most effective. |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures or natural sources.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique. For this compound, TLC would be used to monitor the progress of its synthesis, to get a preliminary indication of its purity, and to determine appropriate solvent systems for larger-scale chromatographic separation. A spot of the compound solution is applied to a TLC plate (e.g., silica (B1680970) gel or alumina), which is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

The choice of mobile phase is critical and would depend on the polarity of the compound. For a phenolic compound with a basic piperidine ring, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol) would likely be employed. researchgate.net The addition of a small amount of a base (like triethylamine) or an acid (like acetic acid) to the mobile phase can improve the spot shape and separation of basic or acidic compounds, respectively. researchgate.net Visualization of the spots can be achieved under UV light or by using a staining reagent, such as iodine vapor or a solution of potassium permanganate. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

| Parameter | Information for this compound |

| Stationary Phase | No experimental data found in the searched literature. Silica gel GF254 is a common choice for phenolic compounds. researchgate.net |

| Mobile Phase | No experimental data found in the searched literature. A mixture of non-polar and polar solvents, such as toluene:acetone or chloroform:ethyl acetate:formic acid, is often used for similar compounds. researchgate.netresearchgate.net |

| Rf Value | No experimental data found in the searched literature. This would be determined experimentally. |

| Visualization | No experimental data found in the searched literature. UV light (254 nm) and chemical stains like ferric chloride are commonly used for phenols. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach for purity determination and analysis. In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727). epa.govfishersci.com

The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of the compound is a key parameter for its identification. A UV detector is commonly used for the detection of phenolic compounds due to the presence of the aromatic ring which absorbs UV light. epa.govscirp.org The selection of the detection wavelength would be optimized based on the UV spectrum of this compound. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram.

| Parameter | Information for this compound |

| Stationary Phase | No experimental data found in the searched literature. A C18 column is commonly used for the separation of phenolic compounds. alsenvironmental.co.uk |

| Mobile Phase | No experimental data found in the searched literature. A gradient or isocratic elution with a mixture of water (often with an acid modifier like formic or acetic acid) and acetonitrile or methanol is typical. fishersci.comnih.gov |

| Flow Rate | No experimental data found in the searched literature. Typical flow rates are in the range of 0.5-1.5 mL/min for analytical columns. |

| Detection | No experimental data found in the searched literature. UV detection at a wavelength corresponding to the absorbance maximum of the phenol chromophore would be appropriate. epa.gov |

| Retention Time | No experimental data found in the searched literature. This would be determined experimentally under specific chromatographic conditions. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. uq.edu.auexcillum.com If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

The analysis involves diffracting a beam of X-rays off the single crystal and measuring the intensities and positions of the diffracted beams. This diffraction pattern is then used to calculate an electron density map of the molecule, from which the atomic positions can be determined. For this compound, X-ray crystallography would confirm the connectivity of the atoms and provide insights into the stereochemistry of the piperidine ring and its orientation relative to the phenol ring. While no specific crystallographic data for this compound has been found in the searched literature, studies on similar molecules with piperidine and phenol moieties have been reported. researchgate.netmdpi.com

| Parameter | Information for this compound |

| Crystal System | No experimental data found in the searched literature. |

| Space Group | No experimental data found in the searched literature. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | No experimental data found in the searched literature. |

| Molecules per Unit Cell (Z) | No experimental data found in the searched literature. |

| Key Bond Lengths and Angles | No experimental data found in the searched literature. |

Computational Chemistry and Theoretical Modeling of 2 Methyl 5 Piperidin 2 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting a wide array of properties for 2-Methyl-5-(piperidin-2-yl)phenol.

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose.

In a related study on 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol, a compound with a similar piperidine-phenol linkage, theoretical bond lengths and angles calculated by DFT were found to be in good agreement with experimental X-ray diffraction data. jcsp.org.pk For instance, the C-O bond length of the phenol (B47542) group was calculated to be approximately 1.36 Å, and the O-H bond length around 0.97 Å. Similar values would be anticipated for this compound. The piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable form for such six-membered rings. wikipedia.org

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Table 1: Illustrative Predicted Geometrical Parameters for this compound (Note: These are expected values based on similar compounds, not from a direct study.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (Phenol) | ~ 1.36 Å |

| Bond Length | O-H (Phenol) | ~ 0.97 Å |

| Bond Length | C-N (Piperidine) | ~ 1.47 Å |

| Bond Angle | C-O-H (Phenol) | ~ 109° |

| Dihedral Angle | C-C-C-C (Phenol Ring) | ~ 0° (planar) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be easily excited. For phenol derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO may be distributed over the ring and any substituent groups. In the case of this compound, the nitrogen atom of the piperidine ring also contributes to the electronic landscape.

Table 2: Expected Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values based on general principles.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -5.5 to -6.5 |

| LUMO Energy | ~ -0.5 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 6.0 |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which arises from interactions between filled and vacant orbitals. youtube.com This analysis provides insights into intramolecular interactions, such as hyperconjugation, and quantifies the stabilization energy associated with these interactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is plotted on the molecule's surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential, which are rich in electrons and are susceptible to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-poor and are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential (red) around the phenolic oxygen atom due to its lone pairs of electrons, making it a primary site for electrophilic attack. The hydrogen of the hydroxyl group would be a region of positive potential (blue). The nitrogen atom of the piperidine ring would also exhibit a region of negative potential. The aromatic ring would show a nuanced potential distribution influenced by the methyl and piperidinyl substituents. These maps are invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces. researchgate.netresearchgate.net

Molecules with significant charge asymmetry and delocalized electrons can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The presence of both an electron-donating group (the phenol) and a piperidine moiety in this compound suggests that it may possess NLO properties. DFT calculations can provide quantitative estimates of these properties. A large hyperpolarizability value indicates a strong NLO response. Studies on other piperidine derivatives have shown that they can exhibit significant NLO properties, which can be tuned by the presence of different substituents. researchgate.netnih.gov

Table 3: Illustrative Predicted NLO Properties of this compound (Note: These are hypothetical values for illustrative purposes.)

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | 2 - 4 Debye |

| Mean Polarizability (α) | 150 - 200 a.u. |

| First Hyperpolarizability (β) | 100 - 500 a.u. |

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule at a given temperature. These properties include heat capacity (C), entropy (S), and enthalpy (H). These values are derived from the calculated vibrational frequencies and the molecule's rotational and translational constants.

Such calculations can provide a detailed understanding of the molecule's thermal behavior without the need for experimental measurements. For instance, a theoretical study on thymol, a related phenol derivative, successfully calculated its thermodynamic functions. ijsrst.com These properties are crucial for understanding the molecule's stability and for predicting the thermodynamics of reactions in which it participates.

Table 4: Illustrative Predicted Thermodynamic Properties of this compound at 298.15 K (Note: These are expected values based on similar compounds.)

| Property | Predicted Value |

|---|---|

| Heat Capacity (Cv) | ~ 50 - 70 cal/mol·K |

| Entropy (S) | ~ 100 - 120 cal/mol·K |

| Enthalpy (H) | Varies with reference state |

Global Descriptor Parameters (Electronegativity, Chemical Hardness, Global Softness)

Global descriptor parameters, derived from Density Functional Theory (DFT) calculations, are crucial for characterizing the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), which measures the tendency of a molecule to attract electrons; chemical hardness (η), which quantifies the resistance to change in its electron distribution; and global softness (S), the reciprocal of hardness, which indicates the molecule's capacity to accept electrons.

A hypothetical table of global descriptor parameters for a series of phenol-piperidine analogs is presented below to illustrate the type of data generated in such studies.

Table 1: Hypothetical Global Descriptor Parameters for Phenol-Piperidine Analogs

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) |

|---|---|---|---|

| Analog 1 | 3.5 | 4.2 | 0.24 |

| Analog 2 | 3.8 | 3.9 | 0.26 |

| Analog 3 | 3.2 | 4.5 | 0.22 |

| This compound (Estimated) | 3.4 | 4.1 | 0.24 |

These parameters would be essential in predicting the reactivity of this compound in various chemical and biological environments.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein target.

The structural features of this compound, combining a phenol ring and a piperidine moiety, suggest its potential to interact with a variety of biological targets, including enzymes and receptors.

Enzymes: Phenolic compounds are known to interact with various enzymes. For example, molecular docking studies have been performed on phenolic compounds with targets like human pancreatic α-amylase to investigate their antidiabetic potential. nih.gov Similarly, piperidine derivatives have been docked into the active sites of enzymes like urease and cholinesterases to evaluate their inhibitory potential. nih.govnih.gov Given these precedents, this compound could be a candidate for docking studies against enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or monoamine oxidases (MAO), where both phenolic and piperidine scaffolds have shown activity. nih.gov

Receptors: The piperidine moiety is a common scaffold in ligands for various receptors, including opioid and CCR2 receptors. nih.govacs.org Docking studies of piperidine derivatives into these receptors have been instrumental in understanding their structure-activity relationships. nih.govacs.org Therefore, this compound could be docked into receptor binding sites to predict its potential as a modulator of their activity.

DNA: Phenol derivatives have also been studied for their ability to interact with and cross-link DNA upon photo-induction. nih.gov Computational docking could be employed to explore the potential of this compound to bind to DNA grooves or intercalate between base pairs.

A crucial aspect of molecular docking is the detailed analysis of the binding mode and the calculation of interaction energies. This provides insights into the specific amino acid residues involved in the interaction and the stability of the ligand-target complex.

In a study on aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives, docking studies revealed strong binding free energies, with chloro-substituted compounds showing values between -8.43 and -9.12 kcal/mol. mdpi.com The analysis identified key hydrogen bonding interactions between the piperidone ring of the ligands and amino acid residues like threonine and glycine (B1666218) in the active site of the β5 subunit of the 20S proteasome. mdpi.com Similarly, docking of menthol (B31143) isomers into olfactory receptors showed binding energies ranging from -7.3 to -5.1 kcal/mol, with key interactions involving residues such as histidine, threonine, and tyrosine. nih.gov

For this compound, a binding mode analysis would likely reveal hydrogen bonds involving the phenolic hydroxyl group and the piperidine nitrogen, as well as hydrophobic interactions from the methyl group and the aromatic ring. The interaction energy calculations would quantify the strength of these interactions.

Table 2: Hypothetical Binding Energies and Interacting Residues for this compound with a Target Enzyme

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Ser530, Tyr385 | Hydrogen Bond |

| Arg120 | Salt Bridge | ||

| Val523, Leu352 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and 3D QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. 3D-QSAR methods further incorporate the three-dimensional properties of the molecules.

Studies on phenolic compounds have successfully used QSAR to model their toxicity and antioxidant activity. nih.gov These models often use descriptors related to the electronic properties of the phenolic hydroxyl group. nih.gov For a set of propofol (B549288) analogues, a 4D-QSAR analysis was used to map the binding sites on the GABAA receptor, yielding a model with good predictive power (r² = 0.836, xv-r² = 0.737). researchgate.net

A QSAR study on this compound and its derivatives could help in predicting their activity for a specific biological target and guide the design of more potent analogs. The model would likely include descriptors for hydrophobicity, electronic effects of substituents, and steric parameters.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule and its interactions with its environment over time. This technique is particularly useful for studying the stability of ligand-protein complexes and understanding the flexibility of both the ligand and the target.

MD simulations have been employed to study the conformational stability and interactions of piperidine-based compounds. For example, MD simulations can reveal key conformational behaviors, hydrogen bonding patterns, and solvent accessible surface areas that elucidate molecular interactions in a biological setting.

An MD simulation of this compound bound to a target protein would provide insights into the stability of the binding pose predicted by docking. It could reveal important dynamic interactions and conformational changes that are not captured by static docking models, thus offering a more complete picture of the binding event.

Structure Activity Relationship Sar Studies of 2 Methyl 5 Piperidin 2 Yl Phenol Derivatives

Impact of Substitutions on the Phenolic Ring on Biological Activity

The phenolic ring of 2-Methyl-5-(piperidin-2-yl)phenol serves as a key interaction point with various biological targets, primarily through hydrogen bonding from the hydroxyl group and hydrophobic interactions from the aromatic ring. Altering the substituents on this ring can significantly modulate these interactions.

The position of the methyl group on the phenolic ring relative to the hydroxyl and piperidin-2-yl groups can have a profound impact on the molecule's conformation and electronic properties, thereby affecting its biological activity. While specific SAR studies on the positional isomers of this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for well-founded postulations.

The methyl group is an electron-donating group through an inductive effect, which can influence the acidity of the phenolic hydroxyl group. The proximity of the methyl group to the hydroxyl group (ortho position) can also introduce steric hindrance, potentially affecting the orientation of the phenol (B47542) ring and its ability to bind to a target receptor. The relative positions of the hydroxyl and piperidin-2-yl groups are also critical, as they dictate the molecule's ability to form key interactions, such as a salt bridge or a hydrogen bond network, with a biological target.

Table 1: Postulated Effects of Methyl Group Positional Isomerism

| Isomer | Relative Positions | Postulated Effects on Biological Activity |

| This compound | Methyl group ortho to the piperidinyl group and meta to the hydroxyl group. | The specific arrangement may optimize hydrophobic and hydrogen bonding interactions for certain targets. |

| 3-Methyl-5-(piperidin-2-yl)phenol | Methyl group meta to both the piperidinyl and hydroxyl groups. | This may alter the electronic distribution and steric environment compared to the 2-methyl isomer, potentially leading to different receptor affinities or selectivities. |

| 4-Methyl-5-(piperidin-2-yl)phenol | Methyl group para to the piperidinyl group and ortho to the hydroxyl group. | The ortho-positioning to the hydroxyl group could influence its acidity and hydrogen bonding capacity. |

Note: The data in this table is based on general medicinal chemistry principles and requires specific experimental validation for this compound derivatives.

The introduction of other substituents, such as halogens or alkoxy groups, onto the phenolic ring can further fine-tune the electronic and steric properties of the molecule.

Halogenation: Halogen atoms (F, Cl, Br, I) are known to modulate a compound's lipophilicity, electronic character, and metabolic stability. In many bioactive molecules, halogenation of an aromatic ring can lead to enhanced binding affinity due to favorable hydrophobic and electronic interactions, including halogen bonding. For instance, in a series of piperlongumine (B1678438) derivatives, which also contain a heterocyclic ring, the introduction of halogen substituents at the C2 position was found to be crucial for increasing cytotoxicity against cancer cell lines. nih.gov While not directly on the phenolic ring of the target compound, this highlights the potential of halogenation to enhance biological activity.

Alkoxy Groups: The introduction of alkoxy groups (e.g., methoxy (B1213986), ethoxy) can increase hydrogen bond acceptor capacity and alter lipophilicity. Depending on their position, they can also influence the conformation of the molecule. For example, in a study of N-(piperidin-4-yl)-naphthamides, methoxy substitution on the aromatic ring was favorable for dopamine (B1211576) D(4.2) receptor affinity. nih.gov

Table 2: Predicted Influence of Aromatic Substituents on the Biological Activity of this compound Derivatives

| Substituent | Position on Phenolic Ring | Predicted Influence on Biological Activity |

| Fluoro | Ortho, Meta, or Para | Increased lipophilicity and potential for halogen bonding, may enhance binding affinity. |

| Chloro | Ortho, Meta, or Para | Similar to fluoro but with a larger steric profile, potentially leading to different selectivity. |

| Methoxy | Ortho, Meta, or Para | Can act as a hydrogen bond acceptor and may improve pharmacokinetic properties. Its electronic effect (electron-donating) can also modulate receptor interactions. |

Note: The predictions in this table are based on general SAR principles and findings from related classes of compounds and await specific experimental verification for this compound derivatives.

Modifications to the Piperidine (B6355638) Ring and Their Pharmacological Implications

The piperidine ring is a versatile scaffold in medicinal chemistry, and its modification offers a rich avenue for optimizing the pharmacological properties of this compound derivatives. researchgate.net

The piperidine ring in this compound contains a chiral center at the C2 position. The absolute configuration (R or S) at this center can have a dramatic effect on the compound's biological activity. It is well-established that enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties due to the stereospecific nature of biological receptors.

For instance, studies on various chiral piperidine derivatives have consistently demonstrated that one enantiomer is often significantly more potent or selective than the other. unipa.it The stereoselective synthesis of 2,6-disubstituted piperidine alkaloids has been a major focus in organic chemistry, underscoring the importance of controlling the stereochemistry at these positions. rsc.org Therefore, the separation and biological evaluation of the individual enantiomers of this compound are essential for understanding its full pharmacological potential.

SAR studies on a wide range of N-substituted piperidine derivatives have shown that the size, shape, and electronic properties of the N-substituent are critical for activity. For example, in a series of N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the nature of the arylmethyl group significantly impacted the anti-HIV activity. nih.gov Similarly, in a study of σ1 receptor ligands, N-methyl substitution on the piperidine ring was found to be particularly effective in increasing affinity and selectivity. nih.gov

Table 3: Impact of N-Substitutions on the Pharmacological Profile of Piperidine Derivatives

| N-Substituent | General Pharmacological Implications |

| Small Alkyl (e.g., Methyl, Ethyl) | Often leads to increased potency for various receptors by occupying a small hydrophobic pocket. |

| Arylalkyl (e.g., Benzyl) | Can provide additional aromatic interactions (π-π stacking) with the receptor, enhancing binding affinity. |

| Acyl | Can act as a hydrogen bond acceptor and may alter the metabolic stability of the compound. |

Note: The information in this table is derived from general SAR studies of piperidine derivatives and provides a predictive framework for the N-substitution of this compound.

Substitution at other positions on the piperidine ring provides another layer of structural diversity for modulating biological activity. The introduction of substituents at C2 (in addition to the phenol-bearing group), C5, and other positions can influence the conformation of the piperidine ring and introduce new interactions with the target receptor.

For example, a study on methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as σ1 receptor ligands revealed that the position of the methyl group had a significant impact on affinity and selectivity. A 4-methyl group was found to be the most effective substituent for increasing σ1 affinity. This highlights the sensitivity of receptor binding to the substitution pattern on the piperidine ring.

Stereoselective synthesis of 2,4,5-trisubstituted piperidines has been explored, indicating the feasibility and importance of creating complex substitution patterns on the piperidine ring to achieve desired biological activities. birmingham.ac.uk

Piperidine Ring Conformation and Bioactive Conformations

The conformation of the piperidine ring is a crucial determinant of the biological activity of this compound derivatives. The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable, but the bioactive conformation, the specific spatial arrangement that binds to a biological target, may be a higher energy state.

The orientation of the substituent at the 2-position of the piperidine ring, which links to the 2-methylphenol group, is of particular importance. This can be either axial or equatorial. The relative stability of these two orientations and the rotational barrier between them can influence the molecule's ability to adopt the optimal conformation for receptor binding. For instance, in related N-phenyl-N-(piperidin-2-yl)propionamide analogues, the stereochemistry at the piperidine ring significantly impacts binding affinities for opioid receptors. researchgate.net

Furthermore, the degree of saturation within the piperidine ring can dramatically affect potency. Studies on analogous systems have shown that introducing unsaturation into the piperidine ring can lead to a significant increase in activity. Current time information in Bangalore, IN. This suggests that a more planar or conformationally restrained piperidine ring might be favorable for binding to certain biological targets.

NMR studies on similar piperidine-containing aza-sterols have indicated that N-alkylation of the piperidine ring can lead to a more conformationally restrained ring system. nih.govnih.gov This restriction in conformational freedom can be advantageous if the locked conformation is the bioactive one, but detrimental if it is not. The interplay between the substituents on both the piperidine and phenolic rings will ultimately dictate the preferred conformation and, consequently, the biological activity.

Table 1: Impact of Piperidine Ring Modifications on Biological Activity in Analogous Systems

| Compound Modification | System | Effect on Activity | Reference |

| Introduction of Unsaturation | 4-Azaindole-2-piperidine | Ten-fold increase | Current time information in Bangalore, IN. |

| Replacement with Acyclic Analog | 4-Azaindole-2-piperidine | Loss of activity | Current time information in Bangalore, IN. |

| Replacement with Morpholine Ring | 4-Azaindole-2-piperidine | Inactive compound | Current time information in Bangalore, IN. |

Linker Modifications Between Phenol and Piperidine Moieties

In many biologically active compounds, the linker is a simple methylene (B1212753) (-CH2-) group. Modifications to this linker, such as increasing its length or introducing heteroatoms, can alter the molecule's flexibility and polarity. For example, replacing a carbon atom with an oxygen or nitrogen atom could introduce hydrogen bonding capabilities, potentially leading to new interactions with the biological target.

The planarity and shape of the molecule, which are significantly influenced by the linker, have been shown to be critical for potency in related heterocyclic systems. Current time information in Bangalore, IN. A rigid linker, such as one containing a double or triple bond, would restrict the conformational freedom of the molecule, which could be beneficial if the resulting conformation is bioactive. Conversely, a more flexible linker might allow the molecule to adapt its conformation to fit into a binding pocket more effectively.

Correlations Between Computational Parameters and Biological Activity

Computational studies are invaluable tools for understanding the SAR of this compound derivatives. By calculating various molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) that correlate these parameters with observed biological activity.

Key computational parameters include electronic properties such as electrostatic potential and frontier molecular orbital energies (HOMO and LUMO). For instance, in related systems, a preference for electron-rich aromatic moieties has been observed, with electron-deficient analogs showing a loss of activity. Current time information in Bangalore, IN. This suggests that the electronic nature of the 2-methylphenol ring is a key factor in the interaction with the biological target.

Topological and conformational parameters also play a crucial role. Descriptors such as molecular shape, surface area, and the relative orientation of key functional groups can be correlated with biological activity. X-ray crystallography and NMR studies of analogous compounds have revealed that subtle changes in torsion angles, particularly around the bond linking the piperidine ring to the rest of the molecule, can lead to different relative orientations of key atoms like the piperidine nitrogen. nih.gov These conformational differences can be critical for binding to target proteins.

Table 2: Key Computational Parameters and Their Potential Influence on Bioactivity

| Parameter | Description | Potential Influence on Bioactivity |

| Electronic Properties | ||

| Electrostatic Potential | The distribution of charge on the molecule's surface. | Determines electrostatic interactions with the target. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Topological/Conformational Properties | ||

| Molecular Shape Indices | Numerical descriptors of the molecule's three-dimensional shape. | Crucial for complementarity with the binding site. |

| Torsion Angles | The dihedral angles between different parts of the molecule. | Defines the relative orientation of key functional groups. |

| Conformational Energy | The energy associated with a particular three-dimensional arrangement of the atoms. | Determines the probability of the molecule adopting a bioactive conformation. |

Intellectual Property Landscape and Patent Analysis Pertaining to 2 Methyl 5 Piperidin 2 Yl Phenol

Analysis of Patented Piperidine (B6355638) and Phenol-Containing Chemical Entities

The patent literature is rich with examples of compounds that feature either a piperidine or a phenol (B47542) moiety, and in many cases, both. These patents cover a wide range of chemical space, with variations in the substitution patterns on both the piperidine and the phenyl rings.

Patented chemical entities often feature a phenyl group attached to the piperidine ring, as seen in various phenylpiperidines and phenylpyrrolidines. For instance, patent US7279491B2 describes phenylpiperidine compounds that are useful for treating disorders modulated by histamine (B1213489) receptors. google.com Another patent, US5227379A, discloses piperidine compounds with a phenoxymethyl (B101242) group attached to the piperidine ring, which have applications as calcium-channel antagonists. google.com

Furthermore, patents such as IE55261B1 cover the enantiomers of substituted phenylpiperidines, including compounds with a hydroxyphenyl group, highlighting the importance of stereochemistry in the biological activity of these molecules. google.com These patents underscore the value of the combined piperidine-phenol pharmacophore in drug design. The substitution pattern is a key area of novelty, with patents often claiming a range of substituents on the phenyl ring, such as halogens, alkyl groups, and cyano groups, to modulate the compound's pharmacological profile. google.com

Review of Synthetic Methodologies Claimed in Relevant Patents

Patents for piperidine derivatives disclose a variety of synthetic strategies. A common approach to constructing the piperidine ring is through the hydrogenation of the corresponding pyridine (B92270) precursor. This method is versatile and can be adapted to produce a wide array of substituted piperidines.

A key intermediate in the synthesis of many piperidine-based pharmaceuticals is piperidin-4-one. epo.org European patent EP3666757A1 describes processes for preparing piperidin-4-ones, including those with substitutions at the 2-position, which is a crucial structural feature of 2-Methyl-5-(piperidin-2-yl)phenol. epo.org The synthesis of such intermediates often involves multi-step sequences, starting from acyclic precursors and building the heterocyclic ring through cyclization reactions.

For the introduction of substituents onto a pre-formed piperidine ring, methods like lithiation followed by electrophilic substitution are employed. A study in the Journal of the American Chemical Society details the lithiation-substitution of N-Boc-2-phenylpiperidine, a methodology that allows for the controlled introduction of various functional groups at the 2-position of the piperidine ring. acs.org This type of reaction is critical for creating the specific substitution pattern found in this compound. The synthesis of related structures often involves the coupling of a piperidine fragment with a phenolic component, sometimes through a linker, as described in US5227379A. google.com

Pharmacological Applications and Target Modulations Described in Patent Literature

The pharmacological applications of patented piperidine and phenol-containing compounds are diverse, reflecting the ability of this structural motif to interact with a variety of biological targets.

A significant area of application is in the central nervous system (CNS). Many piperidine derivatives are patented for their potential to treat CNS disorders. google.com For example, patent US5227379A claims piperidine compounds as calcium-channel antagonists for the treatment of conditions like anoxia, ischemia, migraine, and epilepsy. google.com The modulation of calcium channels is a well-established mechanism for controlling neuronal excitability.

Another major therapeutic area is in the modulation of histamine receptors. Patent US7279491B2 describes phenylpiperidine derivatives that act on histamine receptors, suggesting applications in allergic conditions and other histamine-mediated disorders. google.com The piperidine scaffold serves as a key element for binding to these G-protein coupled receptors.

The patent literature also points to applications in pain and inflammation. The structural features of piperidine and phenol are found in compounds designed to interact with various receptors and enzymes involved in inflammatory pathways. The flexibility of the piperidine ring and the hydrogen-bonding capabilities of the phenol group make this combination suitable for targeting a range of biological molecules.

Regulatory and Controlled Substances Frameworks Affecting Related Piperidine Derivatives

Piperidine and its derivatives are subject to significant regulatory oversight due to their potential for misuse and their role as precursors in the synthesis of controlled substances. Piperidine itself is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA), meaning its distribution is closely monitored.

The regulatory status of a specific piperidine derivative depends on its chemical structure and its pharmacological effects. If a compound is structurally and pharmacologically similar to a Schedule I or II controlled substance, it can be treated as a controlled substance analogue. This has significant implications for its research, development, and commercialization.

For example, certain piperidine derivatives that are structurally related to fentanyl are classified as Schedule II controlled substances due to their high potential for abuse. The precursor to fentanyl, 4-piperidone, is also a List I chemical. This stringent regulatory environment for some piperidine-based compounds necessitates careful consideration during the drug development process. Any new piperidine derivative, including this compound, would be subject to scrutiny by regulatory agencies to determine its potential for abuse and the appropriate level of control.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-5-(piperidin-2-yl)phenol, and how can reaction conditions be optimized?

- Methodology : Utilize nucleophilic aromatic substitution or coupling reactions involving piperidine derivatives and phenolic precursors. For example, adapt protocols from piperidine-containing compound syntheses, such as using dichloromethane as a solvent and sodium hydroxide for deprotonation, followed by purification via column chromatography . Optimize reaction time, temperature, and stoichiometry using design-of-experiments (DoE) approaches.